molecular formula C20H13N3O B14947506 1-Methyl-2-oxo-3-(2-quinolyl)-1,2-dihydro-4-quinolinecarbonitrile

1-Methyl-2-oxo-3-(2-quinolyl)-1,2-dihydro-4-quinolinecarbonitrile

Cat. No.: B14947506
M. Wt: 311.3 g/mol
InChI Key: DKVXQGAYMXHTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-oxo-3-(2-quinolyl)-1,2-dihydro-4-quinolinecarbonitrile is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-3-(2-quinolyl)-1,2-dihydro-4-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-quinolinecarboxaldehyde with 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-3-(2-quinolyl)-1,2-dihydro-4-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-oxo-3-(2-quinolyl)-1,2-dihydro-4-quinolinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-3-(2-quinolyl)-1,2-dihydro-4-quinolinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    2-Quinolylcarbonitrile: A simpler derivative with potential biological activities.

    1-Methylquinoline: Another derivative with diverse applications in chemistry and biology.

Uniqueness

1-Methyl-2-oxo-3-(2-quinolyl)-1,2-dihydro-4-quinolinecarbonitrile is unique due to its specific structure, which combines the quinoline and carbonitrile functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13N3O

Molecular Weight

311.3 g/mol

IUPAC Name

1-methyl-2-oxo-3-quinolin-2-ylquinoline-4-carbonitrile

InChI

InChI=1S/C20H13N3O/c1-23-18-9-5-3-7-14(18)15(12-21)19(20(23)24)17-11-10-13-6-2-4-8-16(13)22-17/h2-11H,1H3

InChI Key

DKVXQGAYMXHTIC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C3=NC4=CC=CC=C4C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.